molecular formula C7H9NO2 B481750 [6-(Hydroxymethyl)pyridin-3-yl]methanol CAS No. 21514-99-8

[6-(Hydroxymethyl)pyridin-3-yl]methanol

Cat. No.: B481750
CAS No.: 21514-99-8
M. Wt: 139.15g/mol
InChI Key: RSJLUZSZKJXUFJ-UHFFFAOYSA-N
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Description

[6-(Hydroxymethyl)pyridin-3-yl]methanol: is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with two hydroxymethyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Hydroxymethyl)pyridin-3-yl]methanol typically involves the hydroxymethylation of pyridine derivatives. One common method includes the reaction of pyridine-3-carbaldehyde with formaldehyde in the presence of a base, followed by reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-(Hydroxymethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form pyridine derivatives with reduced hydroxymethyl groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine derivatives with reduced hydroxymethyl groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism by which [6-(Hydroxymethyl)pyridin-3-yl]methanol exerts its effects involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

    Pyridine-2,5-dimethanol: Similar structure but with hydroxymethyl groups at different positions.

    Pyridine-3,5-dimethanol: Another isomer with hydroxymethyl groups at the 3 and 5 positions.

Uniqueness:

  • The specific positioning of the hydroxymethyl groups in [6-(Hydroxymethyl)pyridin-3-yl]methanol imparts unique chemical and biological properties, making it distinct from other pyridine derivatives. This positioning can influence its reactivity and interaction with biological targets.

Biological Activity

[6-(Hydroxymethyl)pyridin-3-yl]methanol is a pyridine-derived compound that has garnered attention due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO₂, characterized by a hydroxymethyl group at the 6-position of the pyridine ring. This structural feature is significant as it influences the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Cytotoxic Effects : Preliminary investigations indicate that this compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further anticancer drug development.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited an IC50 value of approximately 15 µM in HeLa cells, indicating moderate cytotoxicity. The mechanism was suggested to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the pyridine ring can enhance biological activity. For instance, substituting different functional groups on the hydroxymethyl position has been shown to affect both potency and selectivity towards specific biological targets.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison (Control)
Staphylococcus aureus816 (Amoxicillin)
Escherichia coli3264 (Ciprofloxacin)
Pseudomonas aeruginosa1632 (Gentamicin)

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via Annexin V
MCF-720Cell cycle arrest
A54925Induction of oxidative stress

Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJLUZSZKJXUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,5-Di(acetoxymethyl)pyridine (0.05 mole) is reduced with lithium aluminum hydride (0.025 mole) in tetrahydrofuran (50 ml.) at 0° C. with stirring. After one hour, water is added to decompose excess hydride, and the mixture is concentrated to dryness. The residue is extracted with hot isopropanol (2×60 ml.) and the extract is concentrated to dryness to give 2,5-di(hydroxymethyl)pyridine.
Name
2,5-Di(acetoxymethyl)pyridine
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 33.5 g (0.15 mol) of diethyl pyridine-2,5-dicarboxylate in 300 mL of absolute EtOH was added 11.4 g (0.3 mol) of NaBH4 in several portions over a 30-min period. Then a solution of 33.3 g (0.3 mol) of anhydrous CaCl2 in 200 ml of EtOH was added dropwise over a 1-h period. The mixture was stirred at room temperature for 16 h, and then it was neutralized with 12 to 13 mL of concentrated H2SO4. The CaSO4, which precipitated, was removed by centrifugation (two EtOH washings). The combined supernatant was concentrated, dissolved in about 10 mL of H2O, and applied to a 4.5×18-cm column of Dowex 50W-X8 cation exchange resin (H+ form). The column was eluted with H2O until the eluate was no longer acidic, and then it was eluted with dilute NH4OH, which removed the 2,5-pyridinedimethanol from the column. Evaporation afforded 10.6 g (51% yield) of 2,5-pyridinedimethanol as a light brown hygroscopic solid: 1H NMR (Me2SO-d6) δ4.55 and 4.59 (2 s, 4, CH2OH), 5.23 (broad s, 2, CH2OH), 7.42 (d, J=8 Hz, 1, 3'--H), 7.72 (dd, J=2 Hz, J=8 Hz, 1, 4--H), 8.42 (d, J=2 Hz, 1, 6'--H).
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 (± 0.5) mL
Type
reactant
Reaction Step Three

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